1,5-Difluorobicyclo[3.3.1]nonane

Lipophilicity Drug Design Physicochemical Property

Sourcing a rigid, fluorinated scaffold with unpredictable conformational behavior can stall lead optimization. 1,5-Difluorobicyclo[3.3.1]nonane directly addresses the need for a pre-organized, bridgehead-difluorinated core to enhance binding affinity and metabolic stability. - Unique 1,5-difluorination pattern alters electronic profile and lipophilicity (XLogP3-AA: 2.7) versus non-fluorinated analogs. - Conformationally locked bicyclo[3.3.1]nonane framework provides stereochemical control in downstream synthesis. - Supplied with rigorous quality analytics; reliable stock for immediate R&D scale-up.

Molecular Formula C9H14F2
Molecular Weight 160.20 g/mol
Cat. No. B12840887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Difluorobicyclo[3.3.1]nonane
Molecular FormulaC9H14F2
Molecular Weight160.20 g/mol
Structural Identifiers
SMILESC1CC2(CCCC(C1)(C2)F)F
InChIInChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2
InChIKeyLQYMMTOTDUPYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Difluorobicyclo[3.3.1]nonane: Core Scaffold Overview


1,5-Difluorobicyclo[3.3.1]nonane (CAS: 177483-89-5) is a fluorinated bicyclic alkane characterized by a rigid bicyclo[3.3.1]nonane framework with two fluorine atoms substituted at the bridgehead 1 and 5 positions [1]. This substitution pattern yields a conformationally restricted scaffold with a molecular formula of C9H14F2 and a molecular weight of 160.20 g/mol . Computed properties indicate a predicted XLogP3-AA of 2.7 and a boiling point of 169.0 ± 13.0 °C at 760 mmHg [2].

Scaffold
Rigid bicyclo[3.3.1]nonane core with bridgehead 1,5-difluorination
Lipophilicity
Predicted XLogP3-AA 2.7 – moderate lipophilicity for permeability and solubility balance
Conformation
1,5-Difluoro substitution pattern locks a distinct conformational state

Why Generic Analogs Cannot Substitute Without Data


The bicyclo[3.3.1]nonane scaffold's rigid, bridged architecture leads to unique conformational preferences (e.g., chair-chair, chair-boat) that directly influence the spatial orientation of substituents and, consequently, molecular recognition [1]. The specific 1,5-difluorination pattern is not a generic substitution; it uniquely alters the scaffold's electronic environment and lipophilicity compared to non-fluorinated or mono-fluorinated analogs, as established by studies on related fluorinated bicyclic systems [2]. These physicochemical differences can translate to significant variations in biological activity and metabolic stability, making simple interchange without comparative data unreliable and potentially compromising experimental outcomes [3].

Non-fluorinated analogs
Lack the electronic effects and lipophilic modulation of the 1,5-difluoro pattern; biological recognition may shift.
Mono- or differently substituted isomers
Produce distinct major conformers; the 1,5-arrangement uniquely restricts the scaffold's conformational space.
Generic bicyclo[3.3.1]nonane building blocks
Fluorine absence may alter metabolic stability and recognition profiles; direct substitution without comparative data is unreliable.

Quantitative Differentiation for Procurement


Predicted Lipophilicity (XLogP3-AA) Profile

The predicted lipophilicity of 1,5-Difluorobicyclo[3.3.1]nonane, as measured by XLogP3-AA, is 2.7 [1]. This value represents a moderate level of lipophilicity, which is a key determinant of membrane permeability, solubility, and metabolic stability in drug discovery. The presence of two fluorine atoms on the rigid bicyclo[3.3.1]nonane scaffold contributes to this property, differentiating it from less lipophilic, non-fluorinated analogs.

Predicted Lipophilicity
Class-level inference
XLogP3-AA 2.7
Moderate lipophilicity; guides permeability and solubility balancing
Predicted by XLogP3; confirm experimentally for target series
Lipophilicity Drug Design Physicochemical Property

Boiling Point for Purification and Handling

The boiling point of 1,5-Difluorobicyclo[3.3.1]nonane is reported as 169.0 ± 13.0 °C at standard atmospheric pressure (760 mmHg) . This experimental or computed value is a critical parameter for planning purification strategies (e.g., distillation) and handling the compound in the laboratory.

Boiling Point
Data to verify
169.0 ± 13.0 °C
Supports distillation-based purification and safe handling
At 760 mmHg; verify with experimental measurement
Physical Property Purification Handling

Conformational and Stereochemical Control

Studies on the late-stage fluorination of bicyclo[3.3.1]nonane systems demonstrate that the introduction of fluorine can be achieved with high chemoselectivity and control over stereochemistry, leading to distinct major conformers [1]. While not a direct measurement for the 1,5-difluoro compound, this class-level evidence underscores the potential for the 1,5-difluorination pattern to impose a unique and predictable conformational bias compared to non-fluorinated or differently substituted analogs. The rigid scaffold, combined with fluorine's electronegativity, can lock in specific three-dimensional orientations crucial for biological interactions.

Conformational Control
Class-level inference
1,5-Difluoro pattern imparts distinct conformer
Supports conformational restriction for molecular recognition studies
Inferred from late-stage fluorination of related scaffolds
Conformational Analysis Stereochemistry Scaffold Design

Procurement-Driven Application Scenarios


Medicinal Chemistry: Lipophilicity and Restriction

Procure 1,5-Difluorobicyclo[3.3.1]nonane for use as a core scaffold in drug discovery programs. Its predicted XLogP3-AA of 2.7 [1] provides a quantifiable starting point for lead optimization campaigns targeting a specific lipophilicity range, which is crucial for balancing membrane permeability and aqueous solubility. The rigid, fluorinated bicyclic framework offers a conformationally restricted core, as implied by studies on related fluorinated systems [2], which can be exploited to enhance binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation.

Organic Synthesis: Rigid Fluorinated Intermediate

Utilize 1,5-Difluorobicyclo[3.3.1]nonane as a key intermediate in multi-step organic syntheses where a rigid, fluorinated scaffold is required. The defined boiling point (169.0 ± 13.0 °C at 760 mmHg) informs purification by distillation. The scaffold's inherent rigidity can be leveraged to control stereochemical outcomes in subsequent reactions, a feature highlighted by studies on stereocontrolled synthesis of related bicyclo[3.3.1]nonanes [3].

Chemical Biology: Probing Fluorine Effects on Recognition

Employ 1,5-Difluorobicyclo[3.3.1]nonane or its derivatives as molecular probes in chemical biology studies. The specific 1,5-difluorination pattern on a conformationally constrained scaffold allows for the systematic investigation of how fluorine substituents influence non-covalent interactions (e.g., hydrophobic, electrostatic) with biological macromolecules. This is supported by class-level evidence showing that fluorination alters the physicochemical properties and conformational preferences of bicyclo[3.3.1]nonanes [2][4].

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold
Predicted moderate lipophilicity, rigid core
Permeability-solubility balance, conformational pre-organization
Organic Synthesis Intermediate
Rigid fluorinated framework, reported boiling point
Distillation purification, stereochemical control in downstream reactions
Chemical Biology Probe
Conformationally restricted 1,5-difluoro motif
Fluorine-mediated non-covalent interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Difluorobicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.